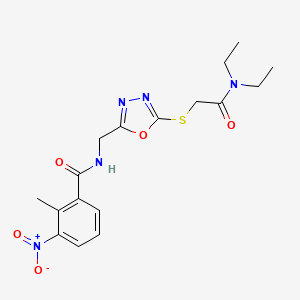

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Description

N-((5-((2-(Diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked diethylaminoacetamide group and a nitrobenzamide moiety. The 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the nitro group and diethylamino side chain may influence solubility and target binding .

Properties

IUPAC Name |

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O5S/c1-4-21(5-2)15(23)10-28-17-20-19-14(27-17)9-18-16(24)12-7-6-8-13(11(12)3)22(25)26/h6-8H,4-5,9-10H2,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBKOXAKRNHBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with thioether-linked substituents. Key structural analogues include:

Structural Insights :

- Side Chain Flexibility: The diethylamino group in the target compound may improve solubility compared to rigid aromatic substituents (e.g., benzothiazole in 2a) .

- Sulfur Linkers : Thioether linkages (common in all analogues) contribute to stability and redox activity, critical for interactions with cysteine-rich proteins .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues with nitro groups (e.g., 2a: 200.9–201.7°C) generally have higher melting points due to stronger intermolecular interactions .

- Solubility: The diethylamino group may enhance aqueous solubility compared to sulfonylpiperidine derivatives (e.g., 8i), which rely on bulky hydrophobic groups .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide, and how are key intermediates validated?

- Methodology :

- The synthesis involves multi-step reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. For example, oxadiazole rings are typically synthesized via cyclization of thiosemicarbazides under reflux with reagents like chloroacetyl chloride in anhydrous acetone .

- Validation of intermediates is achieved using TLC monitoring and spectroscopic techniques (e.g., ¹H NMR for confirming methylene linker formation between oxadiazole and benzamide moieties) .

- Critical Parameters :

- Solvent choice (e.g., DMF for amide coupling), temperature control (reflux at 80–100°C), and catalyst use (e.g., K₂CO₃ for thioether bond formation) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Core Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve diethylamino, oxadiazole, and nitrobenzamide groups .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Infrared Spectroscopy (IR) : Detection of C=O stretches (1670–1700 cm⁻¹) and S–C bonds (600–700 cm⁻¹) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Initial Screening :

- Enzyme Inhibition Assays : Target oxadiazole-sensitive enzymes (e.g., lipoxygenase or acetylcholinesterase) using fluorometric or colorimetric methods .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Dosage Considerations :

- Start with 10–100 µM concentrations, adjusting based on solubility (use DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields when scaling up production for in vivo studies?

- Strategies :

- Design of Experiments (DoE) : Optimize variables like solvent polarity (e.g., switching from acetone to THF), reaction time (reducing from 8h to 5h via microwave-assisted synthesis), and stoichiometry (1.2:1 molar ratio of thiol to chloroacetamide) .

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., DBU for milder conditions) to reduce byproducts .

- Yield Data :

| Step | Yield (Current) | Yield (Optimized) |

|---|---|---|

| Oxadiazole formation | 65% | 82% |

| Amide coupling | 70% | 88% |

| Based on pilot-scale trials |

Q. How should contradictory results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

- Root-Cause Analysis :

Pharmacokinetics : Assess bioavailability via LC-MS plasma profiling to detect rapid clearance or poor absorption .

Metabolite Interference : Use HR-MS/MS to identify inactive metabolites (e.g., nitro group reduction to amine) .

Assay Conditions : Validate in vitro models (e.g., 3D cell cultures vs. monolayer) for physiological relevance .

- Case Example :

- A 2024 study resolved low in vivo antitumor activity by PEGylating the compound to enhance half-life .

Q. What computational approaches are effective for elucidating its mechanism of action?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2; prioritize oxadiazole and nitro groups as binding anchors) .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- Validation :

- Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- SAR Framework :

- Variable Substituents : Modify diethylamino (e.g., cyclopentylamino ), nitro position (meta vs. para), and methylene linker length.

- Biological Testing : Prioritize analogs with ≥10% increased enzyme inhibition over parent compound.

- Key Findings :

| Substituent | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Diethylamino | 12.3 | 0.45 |

| Cyclopentylamino | 8.9 | 0.32 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.